2-bromo-N-(1-pyrrolidinylcarbonothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

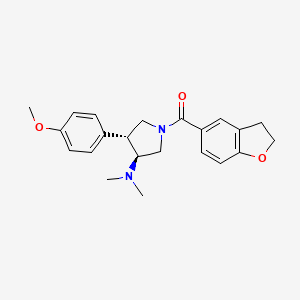

“2-bromo-N-(1-pyrrolidinylcarbonothioyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The bromine atom and pyrrolidinylcarbonothioyl group attached to the benzamide could potentially give this compound unique properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzamide core, with the bromine atom and pyrrolidinylcarbonothioyl group attached at specific positions. The exact structure would depend on the positions of these attachments on the benzamide ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromine atom and pyrrolidinylcarbonothioyl group .Wissenschaftliche Forschungsanwendungen

Solid State Conformations and Antidopaminergic Effects

Research on benzamide derivatives such as remoxipride and FLA 797 has provided insights into the importance of solid-state conformations for their antidopaminergic activity. These studies suggest that the orientation of the carboxamide moiety and the conformation of the side chain significantly affect the interaction with dopamine receptors, thereby influencing the compounds' pharmacological profiles (Högberg et al., 1986).

Halogenation Reactions

The utility of halogenation reactions in the modification of benzamide derivatives has been demonstrated through the use of bromide salts and acidic catalysts. This process allows for the introduction of halogen atoms into the benzamide framework, enabling the synthesis of mixed halogenated compounds, which can serve as intermediates for further chemical transformations (Bovonsombat & Mcnelis, 1993).

Conformationally Restricted Analogues

The synthesis and evaluation of conformationally restricted analogues of benzamide derivatives, such as those derived from remoxipride, have been explored to better understand their binding to dopamine D-2 receptors. These studies aim to mimic certain structural features of the parent compounds to enhance their receptor affinity, although achieving higher affinities remains challenging (Norman et al., 1993).

Crystal Structure Analysis

Investigations into the crystal structure of benzamide derivatives, such as antipyrine-like compounds, provide valuable information on intermolecular interactions, hydrogen bonding patterns, and molecular conformations. These studies contribute to a deeper understanding of how structural features influence the properties and reactivity of these compounds (Saeed et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-(pyrrolidine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c13-10-6-2-1-5-9(10)11(16)14-12(17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQHNJRAGZEQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(pyrrolidine-1-carbonothioyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

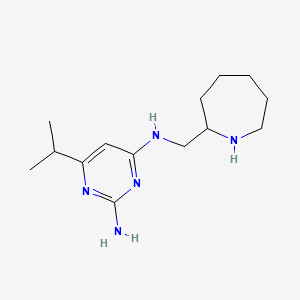

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

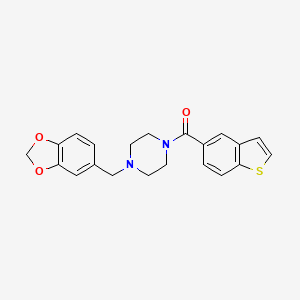

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)